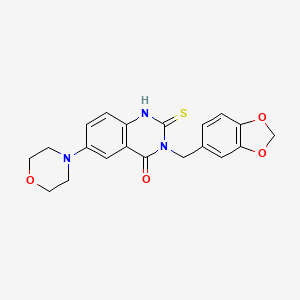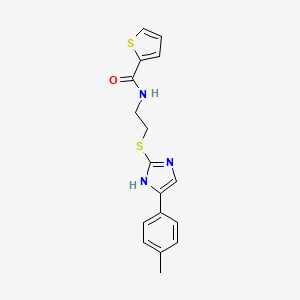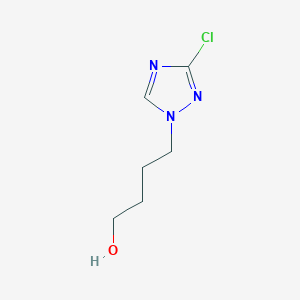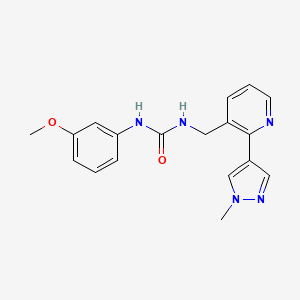
1-(3-methoxyphenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methoxyphenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea is a chemical compound that has been the subject of numerous scientific studies due to its potential applications in the field of medicinal chemistry. This compound has been shown to possess a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Applications De Recherche Scientifique
Hydrogel Formation and Rheology Tuning
Hydrogel formation through anion tuning using urea derivatives, including a focus on the morphology and rheology dependent on anion identity, has been explored. Lloyd and Steed (2011) demonstrated that urea forms hydrogels in various acids at specific pH levels. The physical properties of these gels, such as their elastic storage modulus, can be tuned by the choice of acid used for protonation, highlighting the potential for creating customizable hydrogels for various applications, including medical and environmental uses (Lloyd & Steed, 2011).
Anticancer and Enzyme Inhibition
Urea derivatives have shown promise in anticancer research and enzyme inhibition. Mustafa, Perveen, and Khan (2014) synthesized and evaluated urea derivatives for their inhibitory effects on enzymes such as urease, β-glucuronidase, and snake venom phosphodiesterase. Additionally, these compounds have been tested for their anticancer properties against a prostate cancer cell line, with some derivatives displaying notable in vitro anticancer activity (Mustafa, Perveen, & Khan, 2014).
Synthesis of Heterocycles
The use of urea derivatives for the efficient synthesis of heterocycles has been investigated, showcasing the versatility of these compounds in organic synthesis. Mahata et al. (2003) highlighted the role of 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one as a synthon for regiospecific synthesis of five and six-membered heterocycles, including pyrazoles and pyrimidines, with potential applications in drug development and materials science (Mahata et al., 2003).
Conformational and Tautomeric Studies
Investigations into the conformational equilibrium and tautomerism of urea derivatives have been conducted to understand better their chemical behavior and potential for use in molecular sensing. Kwiatkowski, Kolehmainen, and Ośmiałowski (2019) explored the conformational and tautomeric control of ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine, providing insights into the molecular mechanisms that could be harnessed for sensing applications (Kwiatkowski, Kolehmainen, & Ośmiałowski, 2019).
Antiproliferative Activity
The antiproliferative activity of urea derivatives against cancer cell lines has been a significant area of research. Feng et al. (2020) designed and synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, evaluating their antiproliferative effects on various cancer cell lines. Some compounds demonstrated significant antiproliferative effects, indicating their potential as novel anticancer agents (Feng et al., 2020).
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)-3-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-23-12-14(11-21-23)17-13(5-4-8-19-17)10-20-18(24)22-15-6-3-7-16(9-15)25-2/h3-9,11-12H,10H2,1-2H3,(H2,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBBCJGAKHANMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methoxyphenyl)-3-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-oxo-2-(1H-1,2,4-triazol-5-ylthio)ethyl]amino]-4-thiophen-2-yl-3-thiophenecarboxylic acid ethyl ester](/img/structure/B2988143.png)


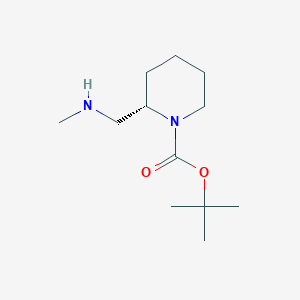
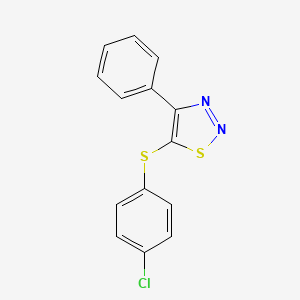
![N-[1-(Aminomethyl)cyclohexyl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride](/img/structure/B2988148.png)
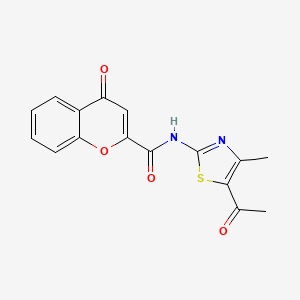
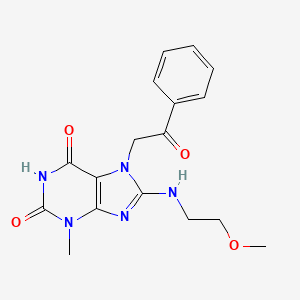
![{1-[5-(Aminomethyl)pyridin-2-yl]piperidin-4-yl}methanol](/img/structure/B2988154.png)
